Fmoc-4-methyl-L-phenylalanine

Übersicht

Beschreibung

Fmoc-4-methyl-L-phenylalanine is a compound with the molecular formula C25H23NO4 . It is used as a pharmaceutical intermediate . The compound is also known by other names such as Fmoc-Phe (4-Me)-OH, FMOC-L-4-Methylphe, and Fmoc-L-4-Methylphenylalanine .

Synthesis Analysis

While specific synthesis methods for Fmoc-4-methyl-L-phenylalanine were not found in the search results, there are references to the synthesis of related compounds. For instance, a new synthesis of N-Fmoc 4-phosphonomethyl-D,L-phenylalanine protected under di-tert-butyl or dimethyl phosphonate forms, suitable for solid phase peptide synthesis, is described .

Molecular Structure Analysis

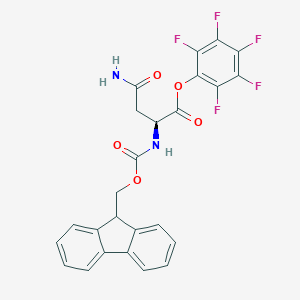

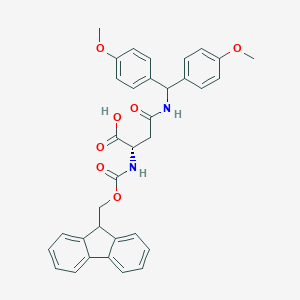

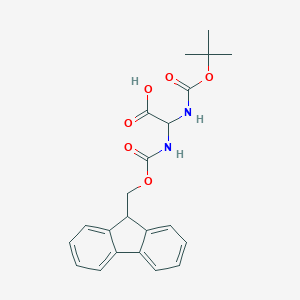

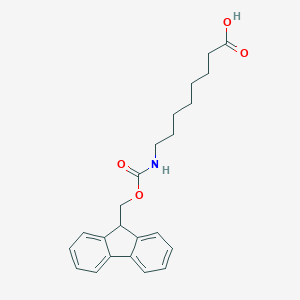

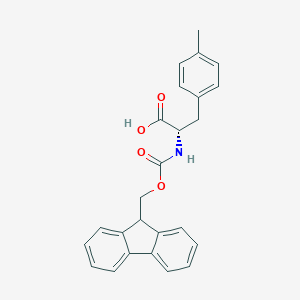

The molecular weight of Fmoc-4-methyl-L-phenylalanine is 401.5 g/mol . The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid . The structure of the compound can be represented by the canonical SMILES string: CC1=CC=C(C=C1)CC@@HO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 .

Chemical Reactions Analysis

The compound has been found to exhibit shear-thinning property and transition from gel to liquid-like materials by shear stress . By decreasing the pH to 7.4, Fmoc-FV exhibited a stiffer hydrogel than at pH 8.5 .

Physical And Chemical Properties Analysis

Fmoc-4-methyl-L-phenylalanine is a white powder . It has a melting point range of 165 - 175 °C . The optical rotation is [a]20D = -31 ± 1 ° (C=1 in DMF) .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Applications in Peptide Synthesis

Fmoc-4-methyl-L-phenylalanine plays a significant role in the synthesis of peptides and their analogs. For instance, its derivatives have been used in the synthesis of phosphotyrosyl mimetics, relevant in signal transduction studies (Yao et al., 1999). Additionally, it is instrumental in the development of nonhydrolyzable phosphotyrosyl peptide analogues, which are crucial for protein-tyrosine kinase-dependent signal transduction research (Burke et al., 1993).

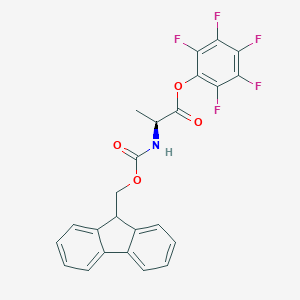

2. Development of Hydrogels and Nanotechnology

Fmoc-4-methyl-L-phenylalanine derivatives have found applications in the development of hydrogels. For instance, they have been used in self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives, contributing to the expanding research on low molecular weight hydrogelators (Ryan et al., 2011). Furthermore, these derivatives have been used to investigate the influence of side-chain halogenation on self-assembly and hydrogelation, enhancing understanding of molecular recognition and assembly in aqueous solvents (Ryan et al., 2010).

3. Biomedical and Antibacterial Applications

In biomedical research, Fmoc-4-methyl-L-phenylalanine derivatives have been utilized in creating antibacterial composite materials. For example, the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-L-phenylalanine-OH have been explored, showing potential in the development of biomedical materials (Schnaider et al., 2019).

4. Supramolecular Chemistry and Self-Assembly

These compounds are essential in understanding supramolecular chemistry. For instance, studies on Fmoc-amino acids have contributed to a comprehensive understanding of noncovalent interactions and supramolecular synthon patterns, crucial for the design and development of novel hydrogelators and therapeutics (Bojarska et al., 2020).

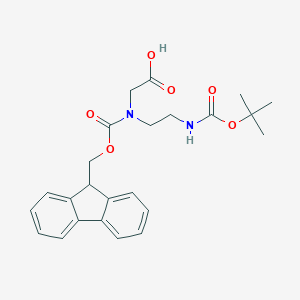

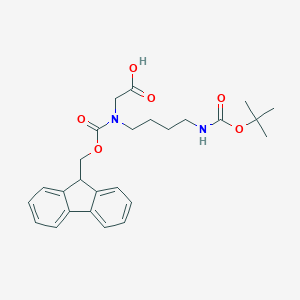

5. Exploring Peptide Nanostructures and Hydrogels

Research on Fmoc-4-methyl-L-phenylalanine derivatives has led to advancements in the formation and characterization of peptide nanostructures and hydrogels. The exploration of enzymatic processes in directed self-assembly of peptide nanostructures is one such application, providing insights into molecular self-assembly under physiological conditions (Das et al., 2008).

Wirkmechanismus

Target of Action

Fmoc-Phe(4-Me)-OH, also known as Fmoc-4-methyl-L-phenylalanine or FMOC-L-4-Methylphe, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of peptides and proteins, where it serves as a protective group during the synthesis process .

Mode of Action

The Fmoc group acts as a protective group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway of solid-phase peptide synthesis (SPPS) . The introduction and subsequent removal of the Fmoc group allow for the sequential addition of amino acids to a growing peptide chain .

Result of Action

The primary result of Fmoc-Phe(4-Me)-OH’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amino groups during synthesis, the Fmoc group helps ensure that peptide bonds form at the correct locations .

Action Environment

The action of Fmoc-Phe(4-Me)-OH is influenced by several environmental factors. The efficiency of Fmoc group removal can be affected by the concentration of the base, the temperature, and the reaction time . Additionally, the compound should be stored in a dry environment at 2-8°C to maintain its stability .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLHLZHGQPDMJQ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427844 | |

| Record name | Fmoc-4-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-4-methyl-L-phenylalanine | |

CAS RN |

199006-54-7 | |

| Record name | Fmoc-4-methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.